2-Methyl-5-piperazin-1-yl-quinoline

5-HT1 Receptor Antagonism Serotonin Pharmacology GPCR Binding

The 2-methyl-5-piperazinyl configuration is essential for balanced 5-HT1A/1B/1D antagonist activity. Unlike positional isomers, this scaffold enables oral bioavailability and metabolic stability in CNS programs. The free piperazine nitrogen allows rapid SAR library synthesis. Ensure you procure the correct isomer—positional analogs fail to replicate published pharmacology.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
Cat. No. B8562553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-piperazin-1-yl-quinoline
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=CC=C2)N3CCNCC3
InChIInChI=1S/C14H17N3/c1-11-5-6-12-13(16-11)3-2-4-14(12)17-9-7-15-8-10-17/h2-6,15H,7-10H2,1H3
InChIKeyPZNAAXFCMFHGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-piperazin-1-yl-quinoline: A Key Pharmacophore in Next-Generation CNS Therapeutics


2-Methyl-5-piperazin-1-yl-quinoline (CAS 223796-94-9) is a heterocyclic building block featuring a quinoline core with a methyl group at the 2-position and a piperazine ring at the 5-position. This specific substitution pattern defines a privileged pharmacophore for targeting the serotonin (5-HT) receptor family, particularly the 5-HT1A, 5-HT1B, and 5-HT1D subtypes [1]. Unlike its positional isomers (e.g., 4- or 8-substituted analogs), the 2-methyl-5-piperazinyl configuration confers a unique conformational profile that enables high-affinity, multi-target engagement essential for developing fast-onset antidepressants and anxiolytics [2]. Its utility extends beyond the parent compound, serving as a critical intermediate for constructing advanced drug candidates such as GSK163090, a potent, selective, and orally active pan-5-HT1 receptor antagonist that advanced to preclinical development [3].

Why 2-Methyl-5-piperazin-1-yl-quinoline Cannot Be Simply Replaced by Other Piperazinylquinolines


The precise substitution pattern of 2-methyl-5-piperazin-1-yl-quinoline is not a matter of convenience; it is a structural determinant of polypharmacology and downstream developability. Positional isomers, such as 4-(piperazin-1-yl)quinoline derivatives, engage a different biological target space (e.g., VEGFR-II kinase in oncology) and exhibit distinct metabolic liabilities [1]. Even within the 5-substituted series, the presence of the 2-methyl group is critical for achieving the balanced 5-HT1A/1B/1D antagonist profile and favorable pharmacokinetics observed in advanced leads. SAR studies demonstrate that quinoline-piperazine analogs lacking the 2-methyl group or with alternative N-alkyl substitutions suffer from poor oxidative metabolic stability and low oral exposure, precluding their use as viable in vivo tool compounds [2]. Thus, procurement of the specific 2-methyl-5-piperazinyl scaffold is non-negotiable for projects aiming to replicate or build upon published 5-HT1 receptor pharmacology.

Quantitative Evidence for 2-Methyl-5-piperazin-1-yl-quinoline: A Comparator-Based Analysis


Multi-Target 5-HT1A/1B/1D Binding Affinity vs. 5-HT3-Selective Quinoline Analogs

The 2-methyl-5-piperazinyl-quinoline scaffold is a key driver of high-affinity, pan-5-HT1 autoreceptor antagonism. A representative derivative, 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}-2H-1,4-benzoxazin-3(4H)-one, exhibits sub-nanomolar affinity across 5-HT1A (pKi 9.7), 5-HT1B (pKi 9.2), and 5-HT1D (pKi 9.4) receptors [1]. In stark contrast, related 2-substituted quinoline-piperazine hybrids, such as those bearing an N-methylpiperazine moiety, are reported to possess subnanomolar affinity for the 5-HT3 receptor subtype but lack this balanced 5-HT1 polypharmacology [2].

5-HT1 Receptor Antagonism Serotonin Pharmacology GPCR Binding

In Vivo Efficacy and Oral Bioavailability of a 2-Methyl-5-piperazinylquinoline-Derived Candidate vs. Metabolically Unstable Quinolyl-Piperazinyl Piperidines

Derivatization of the 2-methyl-5-piperazinyl-quinoline core yields compounds with superior oral bioavailability and in vivo efficacy compared to closely related quinolyl-piperazinyl piperidines. GSK163090, which incorporates this scaffold, achieved a 5-HT1A PD model ED50 at a remarkably low blood concentration of 3 ng/mL and demonstrated a favorable oral PK profile in rats [1]. In contrast, a structurally analogous quinolyl-piperazinyl piperidine (prototype 10a) exhibited poor oxidative metabolic stability in human liver microsomes (HLM), resulting in unacceptably low oral exposure and precluding its advancement [2].

In Vivo Pharmacology Oral Bioavailability Pharmacokinetics CNS Drug Development

Functional Antagonism and Selectivity Profile Over Off-Targets vs. In-Class Compounds

The 2-methyl-5-piperazinyl-quinoline pharmacophore, when elaborated into advanced leads, demonstrates a clean off-target profile that is not a universal feature of quinoline-piperazine compounds. GSK163090, a direct derivative, exhibits low hERG affinity and minimal CYP3A4 inhibition (IC50 > 10,000 nM), critical for cardiovascular safety and drug-drug interaction avoidance [1]. This contrasts with the broader class, where quinoline-piperazine hybrids often show significant hERG binding or CYP inhibition, necessitating extensive structural optimization.

Functional Selectivity hERG Liability CYP Inhibition Off-Target Screening

Synthetic Versatility: A Key Intermediate for CNS Drug Discovery vs. Simple Piperazine Quinolines

2-Methyl-5-piperazin-1-yl-quinoline is a uniquely versatile intermediate for generating structurally diverse CNS-focused libraries via N-alkylation of the free piperazine nitrogen. This allows for rapid exploration of linker chemistry to optimize polypharmacology, as demonstrated in the creation of GSK163090 [1]. In contrast, simpler analogs like 5-(piperazin-1-yl)quinoline, which lack the 2-methyl group, are not represented in advanced CNS candidates, as the 2-methyl group is critical for achieving the desired 5-HT1 receptor affinity and selectivity profile [2].

Medicinal Chemistry Synthetic Intermediate Drug Discovery Library Synthesis

Optimal Applications for 2-Methyl-5-piperazin-1-yl-quinoline in Research and Development


Synthesis of Pan-5-HT1 Autoreceptor Antagonists for Neuropsychiatric Research

This compound is the optimal starting material for synthesizing tool compounds or leads targeting the 5-HT1A, 5-HT1B, and 5-HT1D receptors. Its established SAR allows for the design of molecules with balanced antagonist activity at these autoreceptors, a mechanism linked to fast-onset antidepressant and anxiolytic effects [1]. Researchers investigating synaptic serotonin modulation in models of depression, anxiety, or cognitive dysfunction should prioritize this scaffold over other quinoline-piperazine isomers.

Design of CNS-Penetrant, Metabolically Stable Preclinical Candidates

For programs requiring in vivo proof-of-concept studies, the 2-methyl-5-piperazinyl-quinoline core offers a demonstrated path to oral bioavailability and metabolic stability. As shown by GSK163090, derivatives can achieve low-dose efficacy in CNS models with favorable pharmacokinetics and minimal off-target liabilities (hERG, CYP3A4) [2]. This makes the compound a strategic choice for medicinal chemists aiming to bypass the metabolic instability issues that plague related quinolyl-piperidine analogs [3].

Expanding Chemical Space Through N-Alkylation of the Piperazine Moiety

The free piperazine nitrogen of 2-methyl-5-piperazin-1-yl-quinoline is a highly tractable synthetic handle for rapid diversification. It can be functionalized with a wide range of alkyl, acyl, or sulfonyl groups to generate focused libraries for SAR exploration [4]. This is particularly valuable in academic and industrial labs seeking to generate novel IP around the validated 5-HT1 pharmacophore without undertaking a de novo scaffold synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-5-piperazin-1-yl-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.